This particular derivative, 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)acrylonitrile, has been investigated for its anti-inflammatory properties [] and its potential use in the development of theranostic agents for cancer treatment [, ]. It also serves as a key intermediate in the synthesis of other valuable compounds, including 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines, which have shown potential as anthelmintic agents [].
Reaction with guanidine nitrate: This reaction leads to the formation of 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines. The reaction likely proceeds through a nucleophilic addition-elimination mechanism, with guanidine nitrate acting as the nucleophile attacking the electrophilic carbon of the acrylonitrile moiety [].
Reaction with hydrazine hydrate: This reaction yields 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinolines, likely through a cyclization reaction involving the acrylonitrile group and hydrazine hydrate [].
Anti-inflammatory agents: Studies have shown that 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)acrylonitrile possesses anti-inflammatory properties []. Further research is needed to explore its potential as a therapeutic agent for inflammatory diseases.
Anthelmintic agents: Derivatives of 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)acrylonitrile, specifically 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines, have exhibited promising anthelmintic activity against the earthworm Pheretima posthuma []. This finding suggests potential applications in veterinary or human medicine for treating parasitic worm infections.
Antimicrobial agents: Some derivatives of 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)acrylonitrile have demonstrated moderate to good antibacterial and antifungal activities []. This finding warrants further investigation into their potential as antimicrobial agents.
Building blocks for theranostics: Research suggests that 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)acrylonitrile derivatives could serve as building blocks for developing theranostic agents, particularly for cancer treatment [, ]. These agents combine diagnostic and therapeutic capabilities, allowing for personalized medicine approaches.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: